3-(Tributylstannyl)pyridine

説明

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine as a Core Heterocyclic Motif.nih.govtandfonline.com

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of natural and synthetic compounds. nih.govnih.govlifechemicals.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct chemical properties, including basicity and polarity, making it a versatile building block in organic synthesis. nih.gov The pyridine nucleus is found in numerous naturally occurring molecules, including vitamins like niacin and vitamin B6, and alkaloids such as nicotine. nih.govlifechemicals.com Its prevalence in nature underscores its importance and has inspired chemists to incorporate this motif into a myriad of synthetic targets.

The pyridine ring's electronic nature allows for a variety of chemical transformations. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets. nih.gov This property, combined with its ability to be easily functionalized, makes pyridine a privileged scaffold in medicinal chemistry. nih.govnih.gov

Role of Pyridine Derivatives in Pharmaceuticals and Agrochemicals.nih.govdatahorizzonresearch.comusdanalytics.com

The structural and electronic properties of the pyridine ring have made its derivatives central to the development of numerous pharmaceuticals and agrochemicals. nih.govdatahorizzonresearch.comusdanalytics.com The incorporation of a pyridine moiety can enhance the pharmacological activity and improve the physicochemical properties of a drug molecule. nih.gov In fact, a significant number of FDA-approved drugs contain a pyridine ring. lifechemicals.com

Table 1: Examples of Pyridine-Containing Pharmaceuticals

| Drug Name | Therapeutic Use |

| Ivosidenib | Cancer therapy |

| Lorlatinib | Cancer therapy |

| Apalutamide | Cancer therapy |

| Abemaciclib | Cancer therapy |

| Fostemsavir | HIV therapy |

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Treatment of osteoporosis |

| Vismodegib | Anti-carcinoma drug |

| Ciprofloxacin | Antibiotic |

This table showcases a selection of pharmaceuticals containing the pyridine scaffold, highlighting the diverse therapeutic areas in which they are employed. nih.govlifechemicals.comnumberanalytics.com

In the agrochemical sector, pyridine derivatives are essential components of herbicides, insecticides, and fungicides. datahorizzonresearch.comusdanalytics.com The growing global population and the corresponding need for increased food production drive the demand for effective crop protection agents, a significant portion of which are based on pyridine chemistry. datahorizzonresearch.com

Pyridine Derivatives in Catalysis and Materials Science.nih.govnumberanalytics.com

Beyond their biological applications, pyridine derivatives play a crucial role in catalysis and materials science. nih.govnumberanalytics.com Their ability to act as ligands for metal catalysts is widely exploited in various chemical transformations. ontosight.ai The nitrogen atom in the pyridine ring can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. nih.gov This has led to the development of a wide range of pyridine-based ligands for applications in asymmetric catalysis and other advanced synthetic methodologies. nih.gov

In materials science, pyridine derivatives are used in the creation of polymers, dyes, and nanoparticles. numberanalytics.com The incorporation of pyridine units into polymer backbones can impart specific thermal, electronic, or optical properties. Furthermore, pyridine-containing compounds can be used to prepare polyimide materials that exhibit resistance to atomic oxygen. chemicalbook.comlookchem.com

Overview of Organostannanes in Organic Synthesis.sigmaaldrich.com

Historical Context of Organotin Reagents in C-C Bond Formation.sigmaaldrich.comwikipedia.orglupinepublishers.com

Organotin compounds, or organostannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org The history of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com The field saw significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a convenient method for creating tin-carbon bonds. wikipedia.org

A pivotal moment in the application of organostannanes in organic synthesis was the development of the Stille cross-coupling reaction in 1977. sigmaaldrich.comnumberanalytics.com This palladium-catalyzed reaction between an organostannane and an organic halide has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. sigmaaldrich.comnumberanalytics.com

Importance of Organostannanes as Synthons.sigmaaldrich.comsathyabama.ac.in

Organostannanes are highly valued as synthons in organic synthesis. sigmaaldrich.comsathyabama.ac.in A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Organostannanes are effective synthons because the tin-carbon bond is stable enough to allow for purification and handling of the reagent, yet reactive enough to participate in a variety of chemical transformations. fiveable.me

The versatility of organostannanes stems from their ability to act as nucleophiles in cross-coupling reactions. fiveable.me They are compatible with a wide range of functional groups, making them suitable for the synthesis of complex molecules. sigmaaldrich.com This has led to their widespread use in the synthesis of natural products, pharmaceuticals, and advanced materials. sigmaaldrich.comsigmaaldrich.com

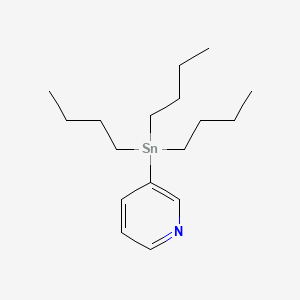

Structure

2D Structure

特性

IUPAC Name |

tributyl(pyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQJBWKKHCMCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392912 | |

| Record name | 3-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-10-9 | |

| Record name | 3-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Tributylstannyl Pyridine

General Principles of Organotin Synthesis

Organotin compounds, or stannanes, are characterized by at least one tin-carbon bond. Their synthesis is a cornerstone of organometallic chemistry, with applications ranging from polymer stabilizers to reagents in organic synthesis. wikipedia.orglupinepublishers.com Several general methods are employed for their preparation:

Grignard Reactions: A classic and widely used method involves the reaction of a Grignard reagent (RMgX) with a tin halide, such as tin tetrachloride (SnCl4). This approach is effective for producing tetraorganotin compounds. wikipedia.org

Redistribution Reactions: Symmetrical tetraorganotin compounds can be converted into mixed organotin halides through redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org

Direct Reactions: In some cases, organotin compounds can be synthesized by the direct reaction of metallic tin with an organic halide. This method, however, often requires specific catalysts and conditions. lupinepublishers.com

Transmetallation: This method involves the exchange of ligands between different metal complexes. An organometallic compound reacts with a tin-containing compound, resulting in the transfer of the organic group to the tin atom. uobabylon.edu.iq

Stille Coupling: While primarily known as a cross-coupling reaction to form carbon-carbon bonds, the Stille reaction utilizes organotin reagents and is thus intrinsically linked to their synthesis. uobabylon.edu.iq

These foundational methods provide the basis for more specialized synthetic routes tailored to specific target molecules like 3-(Tributylstannyl)pyridine.

Synthesis of this compound from Halogenated Pyridines

A primary route to this compound involves the use of halogenated pyridine (B92270) precursors. This approach leverages the reactivity of the carbon-halogen bond to introduce the tributyltin moiety.

A common and effective method for the synthesis of this compound is the reaction of 3-bromopyridine (B30812) with a tributyltin reagent. rug.nl This is often achieved through a lithium-halogen exchange followed by quenching with a tributyltin halide.

The general procedure involves the treatment of 3-bromopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This step generates a highly reactive 3-lithiopyridine intermediate. Subsequent quenching of this intermediate with tributyltin chloride (Bu3SnCl) yields the desired this compound. rug.nlrsc.org

Reaction Scheme:

Where Py represents the pyridine ring.

This method has been successfully employed to produce this compound in good yields. rug.nl For instance, one procedure describes the dropwise addition of n-BuLi to a solution of 3-bromopyridine in dry diethyl ether at low temperatures, followed by the addition of tributyltin chloride to furnish the product as a yellow oil after purification. rug.nl

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-Bromopyridine | n-Butyllithium | Tributyltin chloride | This compound |

Regioselective Stannylation Strategies

Achieving regioselectivity—the control of where the tin group attaches to the pyridine ring—is a critical aspect of synthesizing pyridine stannanes. Lithiation-quenching approaches are powerful tools for achieving this selectivity.

This strategy hinges on the selective deprotonation of the pyridine ring to form a lithiated intermediate, which is then "quenched" with an electrophilic tin reagent. The position of lithiation dictates the final position of the stannyl (B1234572) group.

The deprotonation of pyridine rings is influenced by several factors, including the acidity of the C-H bonds and the presence of directing groups. The nitrogen atom in the pyridine ring is Lewis basic and can direct organolithium bases to the C2 position. chemrxiv.org However, the most acidic proton in pyridine is at the C4 position. chemrxiv.org This inherent competition makes regioselective deprotonation a challenge.

The choice of base and reaction conditions is crucial for controlling the site of deprotonation. While n-butyllithium is a common choice, more complex bases and solvent systems can be used to achieve different regioselectivities. rug.nlnih.gov For example, the use of TMP-bases (derived from 2,2,6,6-tetramethylpiperidine) can offer enhanced regioselectivity in the metalation of pyridines and other N-heterocycles. thieme-connect.de The concept of a "complex-induced proximity effect" (CIPE) also plays a role, where the organolithium reagent first coordinates to a Lewis basic site on the substrate, directing deprotonation to a nearby position. benthamopenarchives.com

Once the lithiated pyridine intermediate is formed, the introduction of a tributyltin halide, typically tributyltin chloride, leads to the formation of the stable tin-carbon (Sn-C) bond. rug.nlrsc.org This step is generally efficient and proceeds via a nucleophilic attack of the pyridyl anion on the electrophilic tin atom. The resulting Sn-C bond is a key functional group that enables the use of this compound in further chemical transformations, most notably the Stille cross-coupling reaction. The geometry around the tin atom in such compounds is typically tetrahedral, although hypercoordinate stannanes with higher coordination numbers are also known, especially when electronegative substituents are present. wikipedia.orgscholaris.camdpi.com

Stannylation via Pyridyne Intermediates

The synthesis of functionalized pyridines can be achieved through the use of highly reactive pyridyne intermediates. researchgate.net These transient species can be trapped in situ to introduce substituents onto the pyridine ring in a regioselective manner. researchgate.net

Pyridyne intermediates, such as 2,3-pyridyne, are typically generated from appropriately substituted halopyridines. researchgate.net For instance, treating 3-halopyridines with a strong base can lead to the formation of a pyridyne. researchgate.net The choice of base and reaction conditions is critical for the successful generation of these reactive species. researchgate.net One reported method involves accessing a 2,3-pyridyne precursor from 2-pyridone. researchgate.net Substitution reactions involving 3-halopyridines bearing substituents at the 2- or 5-position with potassium hexamethyldisilazide (KHMDS) have been proposed to proceed through pyridyne intermediates. researchgate.net

Once generated, the pyridyne intermediate is highly electrophilic and reacts rapidly with available nucleophiles. While the direct trapping of a pyridyne with an organotin reagent like a tributylstannyl anion to form this compound is a plausible, though specialized, application of this chemistry, the general principle involves the in-situ trapping of these reactive intermediates to create substituted pyridine derivatives. researchgate.net Organotin reagents, known for their utility in organic synthesis, can act as nucleophiles in various contexts. gelest.com The successful trapping of pyridynes allows for the regioselective synthesis of functionalized pyridines. researchgate.net

Advanced Synthetic Approaches to Pyridine-Substituted Organostannanes

Modern organic synthesis employs a range of advanced methods to construct pyridine-substituted organostannanes, which are valuable intermediates for cross-coupling reactions.

Synthesis of Substituted Pyridine Stannanes

The synthesis of specifically substituted pyridine stannanes often requires tailored approaches. Common strategies include halogen-metal exchange on a halopyridine followed by quenching with a trialkyltin halide, or palladium-catalyzed stannylation reactions. These methods provide access to a variety of functionalized building blocks for use in medicinal chemistry and material science.

Table 1: Examples of Substituted Pyridine Stannanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Fluoro-3-(tributylstannyl)pyridine | 155533-81-6 | C₁₇H₃₀FNSn | 386.14 |

| 3-Methyl-5-(tributylstannyl)pyridine | 167556-63-0 | C₁₈H₃₃NSn | 382.17 |

Data sourced from references biosynth.comcymitquimica.comaccelachem.comnih.gov.

The synthesis of 2-Fluoro-3-(tributylstannyl)pyridine provides a key building block for introducing a 2-fluoropyridin-3-yl moiety. accelachem.comvwr.comfluorochem.co.uk Similarly, 3-Methyl-5-(tributylstannyl)pyridine is a valuable reagent in organic synthesis. biosynth.comnih.govaccelachem.com The synthesis of such compounds can often be achieved by reacting the corresponding bromopyridine with tributyltin reagents under palladium catalysis or via a halogen-metal exchange followed by stannylation with tributylstannyl chloride. For example, 2,5- and 2,6-bis(trimethylstannyl)pyridines have been successfully prepared from the corresponding dichloropyridines via reaction with Me₃Sn⁻ ions in liquid ammonia. conicet.gov.ar

Oxidative Stannylation Methodologies

A novel and powerful strategy for creating pyridine-containing structures involves an oxidative stannylation reaction. nih.govacs.orgnih.gov A reported total synthesis of (–)-xylogranatopyridine B utilized an allyl-palladium catalyzed oxidative enone β-stannylation. nih.govnsf.gov In this key step, a β-stannyl palladium enolate intermediate undergoes β-hydride elimination to form a stannylated enone. nih.govnsf.gov

This stannylated fragment was then used in a subsequent Liebeskind pyridine synthesis, which involves a convergent Chan-Lam-type cross-coupling with an oxime, followed by an oxidative 6π-electrocyclization to construct the final pyridine ring. nih.govnsf.gov This methodology demonstrates an advanced approach where the organostannane is constructed first and then incorporated into the pyridine scaffold, showcasing the versatility of oxidative stannylation in the synthesis of complex, highly substituted pyridines. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Pyridyne |

| 2-Pyridone |

| 3-Halopyridine |

| Potassium hexamethyldisilazide |

| 2-Fluoro-3-(tributylstannyl)pyridine |

| 3-Methyl-5-(tributylstannyl)pyridine |

| Tributylstannyl chloride |

| 3-Bromo-5-methylpyridine |

| 3-Chloro-5-methylpyridine |

| 2,5-Bis(trimethylstannyl)pyridine |

| 2,6-Bis(trimethylstannyl)pyridine |

| Dichloropyridine |

| (–)-Xylogranatopyridine B |

Nucleophilic Reactivity of the Pyridine Moiety in this compound

Nucleophilic Addition to Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic attack. However, the parent pyridine is generally unreactive towards many nucleophiles. To enhance its electrophilicity, the pyridine nitrogen must be activated, typically by protonation or, more commonly, by reaction with an electrophile to form a pyridinium (B92312) salt. mdpi.com

The presence of the tributylstannyl group at the 3-position of the pyridine ring does not significantly alter the fundamental principles of nucleophilic addition. Activation of the nitrogen atom is still a prerequisite for the addition of most nucleophiles. Once activated, for example as an N-acylpyridinium salt, the pyridine ring becomes highly electrophilic at the C-2, C-4, and C-6 positions. mdpi.com

The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. Hard nucleophiles, such as organolithium or Grignard reagents, tend to add preferentially at the C-2 position. quimicaorganica.org In contrast, softer nucleophiles often favor addition at the C-4 position. The presence of a bulky substituent, such as the tributylstannyl group at C-3, would sterically hinder attack at the adjacent C-2 and C-4 positions, potentially favoring addition at the C-6 position. However, the electronic influence of the stannyl group, which is weakly electron-donating, is generally less significant than the directing effect of the positively charged nitrogen in the activated pyridinium salt. Detailed experimental studies on this compound itself would be needed to definitively establish the regiochemical outcome with various nucleophiles.

Strategies for C-C Bond Formation on Pyridine Scaffolds

The functionalization of the pyridine ring is a key objective in synthetic chemistry due to the prevalence of the pyridine motif in bioactive molecules and drugs. alfa-chemistry.comuiowa.edu However, the inherent electron-deficient nature of the pyridine ring makes direct functionalization, especially at the C3 position, a significant challenge. researchgate.netresearchgate.net To overcome this, several strategies have been developed that modulate the reactivity of the pyridine core.

A sophisticated strategy for the regioselective functionalization of pyridines at the C3-position involves a sequence of ring-opening to form an acyclic Zincke imine intermediate, followed by functionalization and subsequent ring-closure. alfa-chemistry.comresearchgate.net This process temporarily converts the electron-deficient pyridine heterocycle into a polarized, electron-rich alkene-like structure that is susceptible to electrophilic attack. alfa-chemistry.com

The process is initiated by activating the pyridine with an agent like triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack by a secondary amine, such as dibenzylamine, which opens the ring to form a stable, acyclic azahexatriene species known as a Zincke imine. researchgate.netnih.gov This intermediate can then react with various electrophiles. For instance, this method has been successfully employed for the highly regioselective C3-halogenation (including fluorination), amination, and isotopic labeling of the pyridine ring. alfa-chemistry.comresearchgate.netnih.govacs.org After the desired functional group is installed at the C3-position of the imine, the pyridine ring is reformed, often by treatment with an ammonium (B1175870) salt like ammonium acetate, to yield the C3-functionalized pyridine. alfa-chemistry.comnih.gov While direct C-C bond formation on the Zincke imine itself is less commonly detailed in the context of stannylpyridines, this pathway represents a powerful method for preparing 3-substituted pyridines that could subsequently be converted to or from stannylated derivatives.

| Strategy | Description | Key Intermediates | Typical Reagents | Achieved Functionalization at C3 | Reference |

| Zincke Imine Pathway | Ring-opening of pyridine to an acyclic intermediate, followed by electrophilic attack and rearomatization. | Zincke Imine (Azahexatriene) | Pyridine, Tf₂O, Dibenzylamine, Electrophile (e.g., NIS, Selectfluor), NH₄OAc | Halogenation, Fluorination, Amination, Isotopic Labeling | alfa-chemistry.com, nih.gov, researchgate.net, acs.org |

Another effective approach for functionalizing pyridines is through a dearomatization-rearomatization sequence. rsc.org This strategy temporarily disrupts the aromaticity of the pyridine ring, which activates it for transformations that are otherwise difficult to achieve. researchgate.net The dearomatization can be accomplished through various methods, including nucleophilic addition or cycloaddition reactions, rendering specific positions on the ring susceptible to attack. rsc.orgresearchgate.netacs.org

For instance, pyridines can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediate 1,4-dipoles, which can then undergo further reactions to create dearomatized, nucleophilic intermediates. researchgate.net These intermediates, behaving like dienamines, can react with electrophiles or radicals. A subsequent acid-promoted step facilitates rearomatization, yielding the C3-functionalized pyridine. researchgate.net Another approach involves the catalytic hydroboration or hydrosilylation of the pyridine ring to generate 1,4-dihydropyridine (B1200194) intermediates, which can then undergo enantioselective allylation or other C-C bond-forming reactions before being oxidized back to the aromatic pyridine. researchgate.netnih.gov These methods provide a powerful means to access C3-substituted pyridines, which are valuable precursors or targets in multi-step syntheses that may involve organostannanes like this compound for subsequent cross-coupling steps. researchgate.net

| Strategy | Description | Key Intermediates | Typical Reagents | Achieved Functionalization | Reference |

| Dearomatization-Rearomatization | Temporary disruption of aromaticity to enable nucleophilic or electrophilic functionalization, followed by restoration of the aromatic ring. | 1,4-Dihydropyridines, Oxazinopyridines | DMAD, Methyl Pyruvate, Boranes, Silanes, Pd catalysts | Alkylation, Arylation, Alkenylation, Borylation | rsc.org, researchgate.net, nih.gov, researchgate.net |

Chelation and Ligand Properties of this compound

Beyond its role in C-C bond formation, this compound and its derivatives are instrumental in the field of coordination chemistry and the synthesis of metal-organic compounds. chembk.com The pyridine nitrogen atom provides a coordination site for metal ions, and while the tributylstannyl group itself is not typically involved in chelation, the compound serves as a critical building block for creating more complex ligand structures. chembk.commdpi.com

Bidentate Ligand Behavior

This compound is primarily a monodentate ligand through its pyridine nitrogen. However, it is a key synthon for constructing multidentate, and specifically bidentate, ligands. Through Stille cross-coupling reactions, the pyridin-3-yl moiety can be attached to other heterocyclic systems that contain additional donor atoms. mdpi.comcdnsciencepub.com

For example, 2-(tributylstannyl)pyridine (B98309) has been used to synthesize 3-(pyridin-2-yl)triimidazotriazine (TT-Py). In the resulting molecule, the pyridine nitrogen and a nearby imidazole (B134444) nitrogen can coordinate to a single metal center, such as Cu(I), forming a stable seven-membered chelate ring. mdpi.com This demonstrates how stannylated pyridines are precursors to ligands that exhibit bidentate or multidentate coordination. Similarly, this compound can be used to introduce a pyridyl group onto a scaffold to create a chelating environment. This approach has been used to prepare copolymers containing bipyridine-like units for creating ion-sensing materials. researchgate.net

Influence on Metal-Organic Chemical Reactions

The primary influence of this compound in metal-organic reactions is its function as a tin reagent in palladium-catalyzed cross-coupling. biosynth.comcymitquimica.com In these reactions, it facilitates the formation of new C-C bonds by transferring the pyridin-3-yl group to an organic halide or triflate via a transmetalation step within the catalytic cycle. biosynth.com This has been exploited in the synthesis of a wide range of functional molecules and polymers. researchgate.net

Furthermore, this compound is used to synthesize ligands that, upon coordination to metal centers, dictate the electronic, photophysical, and reactive properties of the resulting metal complexes. google.comdiva-portal.org For example, it can be used to prepare furyl-substituted pyridyl groups that act as chromophoric units in lanthanide chelates, influencing the energy transfer and fluorescence properties of the complex. google.com The synthesis of complex tetrapyridyl ligands using stannylpyridine precursors has led to the creation of binuclear metal complexes with unique geometries and electronic states, showcasing the profound influence of the ligand architecture on the properties of the final metal-organic assembly. acs.org

| Precursor | Reaction Type | Metal Center | Resulting Ligand/Complex Feature | Application/Property | Reference |

| 2-(tributylstannyl)pyridine | Stille Coupling | Cu(I) | Bidentate 3-(pyridin-2-yl)triimidazotriazine ligand | Luminescent coordination polymer | mdpi.com |

| 3-(tributylstannyl)furan | Stille Coupling | Lanthanide(III) | Furyl-substituted pyridyl chelating agent | Chromophoric unit for fluorescence | google.com |

| 2-(tributylstannyl)pyridine | Stille Coupling | N/A | Copolymers with bipyridine units | Ionochromic materials, sensors | researchgate.net |

| 2-(tributylstannyl)pyridine | Stille Coupling | Ru(II) | Bidentate pyridyl thienopyridine ligands | Molecular electronics, photophysics | diva-portal.org |

| 2-(tributylstannyl)pyridine | Stille Coupling | N/A | Tetrapyridyl anthraquinodimethane ligand | Precursor for binuclear complexes | acs.org |

Synthesis of Nitrogen Heterocycles and Derivatives

The introduction of a pyridine ring is a critical step in the synthesis of many biologically active nitrogen-containing heterocyclic compounds. This compound provides a reliable method for achieving this transformation.

Alkaloids, a class of naturally occurring compounds containing basic nitrogen atoms, often feature pyridine or related heterocyclic cores. The synthesis of these complex molecules frequently relies on the strategic introduction of the pyridine moiety. For instance, in the total synthesis of the limonoid alkaloid (–)-xylogranatopyridine B, a modified Liebeskind pyridine synthesis was employed. nih.gov This approach involved the coupling of an oxime with a stannane (B1208499) fragment, demonstrating the power of organostannanes in constructing highly substituted pyridine rings within complex natural product scaffolds. nih.gov While direct examples of using this compound for specific alkaloids like those from the Strychnos, Aspidosperma, and Iboga families were not detailed in the provided context, the general utility of stannylpyridines in alkaloid synthesis is well-established.

| Alkaloid Class | Synthetic Strategy Involving Stannylpyridines | Key Advantage |

| Limonoid Alkaloids | Modified Liebeskind pyridine synthesis | Convergent fragment coupling, enabling late-stage pyridine ring formation. nih.gov |

| General Pyridyl Alkaloids | Stille cross-coupling reactions | Mild reaction conditions and functional group tolerance. |

The application of this compound extends to a broader range of pyridine-containing natural products beyond alkaloids. The Stille cross-coupling reaction is a key method for incorporating the 3-pyridyl group. For example, the synthesis of dihydronavirine, a derivative of the natural product navirine, involved a Stille coupling to install a necessary functional group, showcasing the utility of tributylstannyl reagents in the synthesis of complex natural product frameworks. acs.org Furthermore, the synthesis of various pyridine-based natural products relies on the formation of δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes, which are valuable intermediates derived from pyridines. nih.govresearchgate.net These intermediates can be further elaborated to construct the carbon skeletons of polyene natural products. nih.gov

Functionalization of Pyridine Rings

Beyond the introduction of the entire pyridine ring, this compound and its derivatives are instrumental in the selective functionalization of the pyridine nucleus itself. lookchem.coma2bchem.com The tributylstannyl group can be readily exchanged for other functional groups through various chemical transformations. lookchem.com

The introduction of a carbonyl group onto a pyridine ring is a valuable transformation, as the resulting pyridyl ketones and aldehydes are versatile intermediates for further synthetic manipulations. A general method for the carboalkoxyalkylation of functionalized pyridines involves the reaction of a substituted pyridine with ethyl (tributylstannyl)acetate in the presence of a chloroformate. google.com This reaction proceeds via an acyl pyridinium salt and yields the corresponding carboethoxymethyl dihydropyridines, which can be further converted to pyridyl carbonyl compounds. google.com This method has been shown to be superior to the use of Reformatsky reagents, which can lead to a mixture of products. google.com

| Reactants | Reagent | Product Type | Yield |

| Substituted Pyridine, Ethyl (tributylstannyl)acetate | Methyl, Benzyl, or Phenyl Chloroformate | Carboethoxymethyl Dihydropyridines | High |

A notable application of tributylstannyl reagents in pyridine chemistry is the synthesis of δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes. nih.govresearchgate.netacs.org This transformation begins with the ring-opening of pyridinium salts to form Zincke aldehydes. nih.govresearchgate.net These aldehydes are then treated with tributylstannyllithium, which undergoes a 1,6-addition followed by elimination to yield the desired stannyldienals. nih.govresearchgate.net This method is effective on a multigram scale and utilizes inexpensive reagents, making it a practical route to these useful synthetic intermediates. nih.govresearchgate.net These unsaturated aldehydes are precursors for the synthesis of various pyridine and picoline derivatives. rsc.org

Role as a Synthetic Building Block for Specialty Chemicals

The versatility of this compound makes it a valuable building block for a wide range of specialty chemicals. lookchem.comfrontierspecialtychemicals.com Its ability to participate in cross-coupling reactions allows for the synthesis of diverse molecular architectures with tailored properties. lookchem.com For example, it is used in the synthesis of quinoxalines, which have shown anti-inflammatory properties. cymitquimica.com Furthermore, derivatives like 6-chloro-3-(tributylstannyl)-imidazo[1,2-a]pyridine are employed in the production of agrochemicals and dyes. lookchem.com The compound is also used to prepare polyimide materials that are resistant to atomic oxygen. lookchem.com

Precursors for Advanced Materials

This compound serves as a crucial building block in the synthesis of advanced materials due to the versatile reactivity of its tributylstannyl group. This functionality allows for its incorporation into complex molecular architectures through cross-coupling reactions, most notably the Stille coupling. This reaction enables the formation of carbon-carbon bonds, which is fundamental to the construction of polymers and functional organic molecules. The pyridine ring itself imparts specific electronic and structural properties to the final material.

The unique molecular structure of this compound, featuring a π-deficient pyridine ring, makes it a valuable precursor for creating n-type (electron-transporting) and p-type (hole-transporting) semiconducting materials essential for organic electronic devices. researchgate.netrsc.org Its derivatives are instrumental in the synthesis of conjugated polymers, which are the active components in a variety of organic electronic applications. researchgate.netwhiterose.ac.uk These polymers' electronic and optical properties can be fine-tuned by combining electron-donating and electron-accepting units within the polymer backbone. researchgate.netrylene-wang.com

The Stille coupling reaction is a primary method for incorporating the pyridyl unit from this compound into a polymer chain. This involves reacting the organostannane with a halogenated comonomer in the presence of a palladium catalyst. The result is a donor-acceptor (D-A) polymer, where the pyridine unit often acts as the electron-accepting moiety. researchgate.net The properties of these polymers are critical for the performance of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). rylene-wang.comnih.govuky.edu

Table 1: Research Findings on this compound in Organic Electronics

| Application Area | Polymer Type/Material | Key Findings |

| Organic Field-Effect Transistors (OFETs) | Pyridine-bridged diketopyrrolopyrrole (DPP) conjugated polymers | By altering the aromatic units copolymerized with the DPP-pyridine backbone, the charge transport polarity can be switched from p-type to n-type. Hole mobilities up to 2.95 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities up to 1.24 × 10⁻³ cm² V⁻¹ s⁻¹ were achieved. rylene-wang.com |

| Organic Photovoltaics (PSCs) | Pyridine-bridged diketopyrrolopyrrole (DPP) conjugated polymers | The introduction of the pyridine unit helps to create deep HOMO and LUMO energy levels, which is beneficial for achieving a high open-circuit voltage. Power conversion efficiencies of around 2% were reported for these wide band gap polymers. rylene-wang.com |

| Organic Light-Emitting Diodes (OLEDs) | Indolo[3,2-b]carbazole (B1211750) polymers | Polymers synthesized using Stille coupling of dibrominated indolo[3,2-b]carbazole and bis-(tributylstannyl)thiophene showed potential as hole-transporting materials and as the emitting layer in OLEDs. nih.gov |

| General Organic Electronics | Donor-Acceptor Conjugated Polymers | The synthesis of polymers with alternating bis(3-alkylthiophene) (donor) and pyridine (acceptor) units via Stille coupling resulted in materials with good electron-transporting properties due to the electron-withdrawing nature of the pyridine unit. researchgate.net |

The utility of this compound extends to the creation of various functional materials beyond mainstream organic electronics. Its ability to participate in predictable, high-yield coupling reactions makes it a reliable precursor for materials with tailored properties for specific applications, such as sensory materials and robust polymers. lookchem.comchembk.com

One notable application is in the synthesis of polyimide materials that exhibit resistance to atomic oxygen, which is particularly useful for materials in aerospace applications. lookchem.com Furthermore, the pyridine nitrogen atom in the structure provides a coordination site for metal ions. This characteristic is exploited in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgucsd.edu MOFs are crystalline, porous materials with high surface areas, making them suitable for applications in gas storage, separation, and chemical sensing. ucsd.eduresearchgate.net The pyridine-containing ligand, derived from precursors like this compound, can be designed to selectively bind to specific metal ions, leading to MOFs that can act as highly selective fluorescent probes. researchgate.net

Table 2: Research Findings on this compound in Functional Materials

| Material Type | Specific Application | Synthesis Principle | Key Finding |

| Polyimide | Atomic Oxygen Resistance | 3-Tributylstannylpyridine is used as a monomer or additive in the polymerization process. | The incorporation of the pyridine-tin moiety enhances the material's durability in environments with atomic oxygen. lookchem.com |

| Metal-Organic Frameworks (MOFs) | Fluorescent Sensing | Pyridine-based ligands, synthesized using organostannane precursors, are reacted with metal ions to form a porous framework. | A Eu³⁺-functionalized MOF with bipyridyl groups showed high selectivity and sensitivity for detecting Cu²⁺ ions in aqueous solutions through luminescence quenching. researchgate.net |

| Sensory Materials | Metal Ion Detection | Star-shaped conjugated molecules with pyridine end-groups can act as fluorescent sensors for metal ions. | Complexation of a star-shaped molecule containing pyridine units with ZnCl₂ resulted in a significant shift in its fluorescence emission, demonstrating its potential as a sensor. mdpi.com |

Research Findings and Applications

Recent research has further highlighted the utility of 3-(Tributylstannyl)pyridine and related compounds in organic synthesis. For instance, a method for the synthesis of N-succinimidyl 5-(tributylstannyl)-3-pyridinecarboxylate (SPC) has been reported, which serves as a bifunctional linker for radiolabeling proteins. researchgate.net This demonstrates the potential for using this compound derivatives in the development of radiopharmaceuticals.

The Stille cross-coupling reaction of 3-alkylstannylpyridines with various aryl halides has been shown to be highly efficient when catalyzed by a cyclopalladated ferrocenylimine complex, leading to the formation of arylpyridine derivatives in good to excellent yields. lookchem.com This highlights the ongoing development of more effective catalytic systems for reactions involving organostannanes like this compound.

Conclusion

Research Focus: this compound as a Versatile Synthetic Intermediate

The primary focus of research on this compound centers on its role as a versatile synthetic intermediate, particularly in the domain of palladium-catalyzed cross-coupling reactions. biosynth.comcymitquimica.com Its utility lies in its ability to introduce a pyridine ring into a target molecule, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. a2bchem.comorganic-chemistry.org

The Stille cross-coupling reaction is a cornerstone of this compound's application. In this reaction, this compound couples with various organic halides or triflates in the presence of a palladium catalyst. lookchem.coma2bchem.com This process forges a new carbon-carbon bond between the pyridine ring and the organic partner, enabling the synthesis of complex 3-arylpyridine derivatives. lookchem.com Research has demonstrated that this reaction is highly efficient and tolerates a wide range of functional groups on the coupling partner. lookchem.com

Detailed research findings highlight its application in constructing larger, more complex heterocyclic systems. For instance, it serves as a building block in iterative cross-coupling strategies to produce terpyridines, which are valuable as ligands in coordination chemistry and for creating luminescent materials. researchgate.net Scientists have also employed this compound and its derivatives in the synthesis of oligo(2-thienyl)-substituted pyridines, which have distinct photophysical properties. nih.gov Furthermore, it is a reactant in the synthesis of quinoxalines, compounds investigated for their potential biological activities. biosynth.comcymitquimica.com

The tributylstannyl group acts as a "handle" for regioselective functionalization. a2bchem.com This allows chemists to precisely install the pyridine moiety at a specific location within a complex molecular architecture, a critical capability in multi-step synthesis. a2bchem.coma2bchem.com This strategic control makes it an invaluable reagent for creating diverse and tailored organic compounds. a2bchem.coma2bchem.com

Properties of this compound

Below is a summary of the key chemical and physical properties of the compound.

| Property | Value | Source |

| CAS Number | 59020-10-9 | biosynth.comnih.gov |

| Molecular Formula | C₁₇H₃₁NSn | cymitquimica.comnih.gov |

| Molecular Weight | 368.1 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 132°C at 0.3 mmHg | lookchem.com |

| Flash Point | 110 °C | lookchem.com |

| IUPAC Name | tributyl(pyridin-3-yl)stannane | nih.gov |

Key Synthetic Applications of this compound

The table below outlines the principal applications of this compound as a synthetic intermediate in chemical research.

| Application Area | Description | Key Reaction Type | Representative Products | Source(s) |

| Synthesis of Arylpyridines | Used to couple with aryl halides to form 3-substituted arylpyridines, which are common scaffolds in medicinal chemistry. | Stille Cross-Coupling | 3-Arylpyridine derivatives | lookchem.com |

| Construction of Heterocycles | Serves as a key building block for creating more complex heterocyclic systems. | Stille Cross-Coupling | Quinoxalines, Terpyridines, Oligo(thienyl)pyridines | biosynth.comcymitquimica.comresearchgate.netnih.gov |

| Pharmaceutical Intermediates | Employed in the synthesis of intermediates for biologically active molecules and active pharmaceutical ingredients (APIs). | Cross-Coupling Reactions | Various complex organic molecules | a2bchem.coma2bchem.com |

| Materials Science | Used to prepare novel materials, such as polyimides with specific properties. | Polymerization / Cross-Coupling | Atomic oxygen-resistant polyimides | lookchem.com |

V. Future Directions in Research on 3 Tributylstannyl Pyridine

Development of Novel Catalytic Systems for Stannane (B1208499) Reactions

The evolution of catalytic systems for reactions involving 3-(tributylstannyl)pyridine is moving towards more cost-effective, efficient, and environmentally benign alternatives to traditional palladium catalysts. A significant area of development is the use of earth-abundant metals and the integration of multiple catalytic modes.

Synergistic Catalysis: A major advancement is the use of synergistic photoredox and nickel catalysis. researchgate.net This dual catalytic approach enables a single-electron transmetalation process, providing a new paradigm for Stille reactions. researchgate.netresearchgate.net By using light to modulate the oxidation states of nickel intermediates, these reactions can proceed under exceptionally mild conditions, often at ambient temperature and without the need for additives or bases. researchgate.netprinceton.edu This strategy has been successfully applied to form various C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. researchgate.net

Bimetallic and Nanocatalysis: The rate of traditional palladium-catalyzed Stille couplings can be dramatically accelerated through bimetallic catalysis, particularly with the addition of copper(I) salts, which can enhance reaction rates by over 1000-fold. researchgate.netscispace.comscispace.com Furthermore, the development of nanocatalysts, including palladium nanoparticles, offers advantages such as a high surface-area-to-volume ratio and the potential for catalyst recycling, contributing to more sustainable chemical processes. tandfonline.com

Advanced Ligand Design: For palladium-based systems, progress continues through the design of more effective ligands. The development of an inexpensive triphenylphosphine-based palladacycle has enabled highly efficient Stille reactions to be performed in water with catalyst loadings in the parts-per-million (ppm) range, showcasing a significant step towards greener chemistry. researchgate.net

| Catalytic System | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Palladium | Pd(0)/Pd(II) cycle; often requires phosphine (B1218219) ligands. | Well-established, versatile. | organic-chemistry.orgorgsyn.org |

| Photoredox/Nickel Dual Catalysis | Visible light-mediated; single-electron transfer mechanism. | Mild conditions (room temp), no additives, uses earth-abundant metal. | researchgate.netresearchgate.netbeilstein-journals.org |

| Palladium/Copper Bimetallic | Cu(I) salts as co-catalysts. | Dramatically accelerated reaction rates and improved selectivities. | researchgate.netscispace.com |

| Palladium Nanoparticles | Heterogeneous catalysis with high surface area. | Potential for catalyst recovery and reuse, enhanced stability. | tandfonline.com |

Exploration of New Reaction Pathways and Mechanistic Insights

Future research is intensely focused on discovering new ways to activate and functionalize the pyridine (B92270) ring, moving beyond classical cross-coupling pathways to access novel chemical space. A key area of exploration involves photochemical and radical-based methods.

Recent breakthroughs have demonstrated a photochemical, organocatalytic method for the functionalization of pyridines that operates through a distinct mechanistic pathway. acs.orgnih.govacs.org This strategy harnesses the reactivity of pyridinyl radicals, which are generated through a single-electron transfer (SET) reduction of pyridinium (B92312) ions. nih.govrecercat.cat A crucial discovery was the use of a dithiophosphoric acid that performs three catalytic roles: it acts as a Brønsted acid to protonate the pyridine, a SET reductant to form the pyridinyl radical, and a hydrogen atom abstractor to generate a coupling partner. nih.govacs.orgrecercat.cat This pathway allows for effective coupling with allylic radicals and achieves a positional selectivity that is different from classical Minisci-type reactions. acs.orgrecercat.cat

Detailed mechanistic studies, combining kinetic analysis, spectroscopy, and stoichiometric experiments, are becoming crucial for optimizing and understanding these complex transformations. researchgate.netnih.govprinceton.edu For instance, in-depth analysis of dual photoredox/nickel-catalyzed reactions has revealed the critical role of the photocatalyst in both initiating and sustaining the catalytic cycle, leading to the identification of the operative Ni(I)/Ni(III) pathway. princeton.edu Such mechanistic clarity allows researchers to overcome previous limitations and rationally design more efficient catalysts. nih.govprinceton.edu

Expanding the Substrate Scope for Pyridine Functionalization

A primary goal in modern synthetic chemistry is to apply functionalization reactions to increasingly complex molecules, particularly in the final stages of a synthesis. This "late-stage functionalization" (LSF) is invaluable for drug discovery, as it allows for the rapid generation of analogues from a common advanced intermediate. nih.gov

Direct and selective C–H functionalization of pyridines is challenging due to the electronic nature of the heterocycle. researchgate.netnih.gov However, new methods are continually expanding the range of substrates that can be successfully coupled with pyridine moieties. Research is focused on developing reactions with broad functional group tolerance, enabling the modification of complex, drug-like molecules without interfering with other sensitive parts of the structure. researchgate.net

Recent advances have demonstrated the ability to perform C-H functionalization at distal positions of the pyridine ring (C3 and C4), which have traditionally been less accessible than the C2 position. nih.gov Furthermore, the development of robust catalytic systems has enabled the coupling of challenging partners, such as those containing secondary C(sp³) centers, which were previously prone to side reactions. The synergistic photoredox/nickel catalysis approach, for example, has proven effective for a wide range of C(sp³)-hybridized fragments. researchgate.net These advancements are crucial for building molecular diversity and accessing novel chemical structures. researchgate.netacs.org

Integration into Flow Chemistry and Sustainable Synthesis

The integration of pyridine synthesis and functionalization into continuous flow chemistry systems represents a significant step towards safer, more efficient, and scalable chemical manufacturing. nih.govorganic-chemistry.org Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced reaction times compared to traditional batch processes. nih.govorganic-chemistry.org

Flow chemistry has been successfully applied to various transformations involving pyridines, such as N-oxidation, where a packed-bed microreactor system demonstrated high efficiency and stability over 800 hours of continuous operation. organic-chemistry.org This technology is particularly advantageous for handling hazardous reagents or intermediates and for processes that are difficult to scale up in batch mode. uc.pt The combination of flow chemistry with automated optimization platforms, using Bayesian optimization, further accelerates the discovery and refinement of reaction conditions. nih.gov

Beyond flow chemistry, sustainability efforts are also focused on addressing the primary drawback of the Stille reaction: the toxicity of organotin compounds and their byproducts. organic-chemistry.org Future research will likely prioritize the development of methods that are catalytic in tin or that use alternative, less toxic organometallic reagents. organic-chemistry.org The use of water as a reaction solvent, facilitated by specially designed catalysts and surfactants, is another promising avenue for creating more sustainable cross-coupling protocols. researchgate.net The broader push towards transition-metal-free coupling reactions also aims to reduce reliance on scarce and costly metals like palladium, further aligning synthetic chemistry with the principles of green chemistry. eurekalert.org

Applications in Drug Discovery and Agrochemical Development

The pyridine ring is a ubiquitous and privileged scaffold in both pharmaceuticals and agrochemicals due to its unique physicochemical properties and ability to engage in critical biological interactions. researchgate.netpharmablock.com Consequently, the development of novel synthetic methods using reagents like this compound directly impacts the discovery of new bioactive compounds.

In agrochemicals, pyridine-containing compounds form the basis of a "fourth generation" of pesticides that are characterized by high efficiency and low toxicity. agropages.com Many key intermediates for modern fungicides, herbicides, and insecticides are trifluoromethylpyridine derivatives, whose synthesis often relies on cross-coupling strategies. agropages.comnih.gov The ability to efficiently construct complex pyridine-based molecules is crucial for the ongoing innovation in this sector. researchgate.netnih.gov

In medicinal chemistry, this compound and related reagents are valuable tools for synthesizing intermediates and final drug candidates. For instance, it can be used to synthesize quinoxalines, a class of compounds that has demonstrated anti-inflammatory properties. cymitquimica.com The development of late-stage functionalization techniques is particularly relevant, allowing medicinal chemists to rapidly modify complex lead compounds to optimize their structure-activity relationships. nih.gov As a significant percentage of FDA-approved drugs contain a pyridine moiety, new and efficient methods for its incorporation will continue to be of high importance to the pharmaceutical industry. pharmablock.com

| Compound Name |

|---|

| This compound |

| 2,4,6-collidine |

| Palladium |

| Nickel |

| Copper |

| Triphenylphosphine |

| Dithiophosphoric acid |

| Tin |

| Trifluoromethylpyridine |

| Quinoxaline |

Q & A

Q. What are the recommended methods for synthesizing 3-(Tributylstannyl)pyridine and its derivatives in high yield?

Synthesis of this compound derivatives typically involves Stille coupling precursors. For example, (E)-3-(2-(Tributylstannyl)vinyl)pyridine can be synthesized via palladium-catalyzed coupling of 3-bromopyridine with trans-1,2-bis(tri-n-butylstannyl)ethylene. Key parameters include:

Q. Table 1: Synthesis Parameters for Stannylpyridine Derivatives

| Starting Material | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | trans-1,2-bis(Tributylstannyl)ethylene, Pd(PPh₃)₄, THF | 90% | Column chromatography (EtOAc/hexane) |

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization requires multi-modal analysis:

- NMR Spectroscopy :

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.

- Elemental Analysis : Verify C, H, N, and Sn content to ±0.3% deviation.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Hazards :

Q. Safety Measures :

Q. How can researchers optimize Stille coupling reactions using this compound to minimize side products?

Key Strategies :

- Catalyst Selection : Use Pd₂(dba)₃ with AsPh₃ ligands to enhance coupling efficiency and reduce homocoupling byproducts .

- Solvent Optimization : Anhydrous DMF or toluene improves reaction homogeneity and Sn-C bond stability.

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks.

Q. Data-Driven Adjustments :

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for tributylstannylpyridine derivatives?

Approaches :

- Cross-Validation : Compare ¹H/¹³C NMR data across deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Isotopic Labeling : Use ¹¹⁹Sn NMR to confirm Sn coordination environment and rule out impurities .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. Case Study :

Q. What are the stability profiles of this compound under various storage and reaction conditions?

Stability Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。